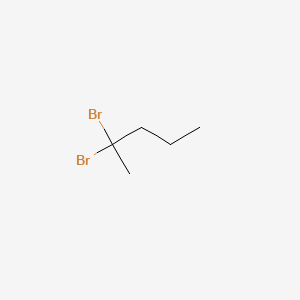

2,2-Dibromopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSZZPZLEFDFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516334 | |

| Record name | 2,2-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54653-26-8 | |

| Record name | 2,2-Dibromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54653-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dibromopentane from 2-Pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dibromopentane, a geminal dihalide, from its corresponding ketone, 2-pentanone. Geminal dihalides are valuable synthetic intermediates in organic chemistry, serving as precursors for the formation of carbonyl compounds, alkynes, and other functional groups. This document details a primary synthetic methodology utilizing boron tribromide, outlines a detailed experimental protocol, presents key quantitative data, and discusses the underlying reaction mechanism. Safety precautions and potential side reactions are also addressed to provide a thorough resource for laboratory professionals.

Introduction

The conversion of a carbonyl group into a geminal dihalide is a fundamental transformation in organic synthesis. This process effectively protects the carbonyl functionality or serves as a stepping stone for further chemical modifications. This compound is a useful building block, and its synthesis from the readily available starting material, 2-pentanone, is a key reaction for chemists requiring this structural motif. While several reagents, including phosphorus pentahalides, are known to effect this transformation, the use of boron trihalides offers a mild and effective alternative. This guide will focus on the synthesis of this compound using boron tribromide (BBr₃), a method reported to proceed with high efficiency.

Reaction Overview

The primary transformation discussed is the reaction of 2-pentanone with boron tribromide in an inert solvent to yield this compound.

Reaction Scheme:

Quantitative Data

Table 1: Physical and Chemical Properties

| Property | Value |

| Reactant: 2-Pentanone | |

| CAS Number | 107-87-9 |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Boiling Point | 102 °C |

| Density | 0.809 g/cm³ |

| Reagent: Boron Tribromide | |

| CAS Number | 10294-33-4 |

| Molecular Formula | BBr₃ |

| Molecular Weight | 250.52 g/mol |

| Boiling Point | 91.3 °C |

| Density | 2.643 g/cm³ |

| Product: this compound | |

| CAS Number | 54653-26-8 |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol |

| Boiling Point (Predicted) | ~189 °C |

| Density (Predicted) | ~1.64 g/cm³ |

Table 2: Spectroscopic Data for this compound (Predicted & Analog)

No experimental spectra for this compound are publicly available. The following data is based on computational predictions and experimental data for the structural analog, 2,2-dibromopropane, to provide expected values.

| ¹H NMR (Predicted, ~400 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.45 | Triplet (t) | -CH₂ -CH₂-CH₃ (C3) |

| ~2.20 | Singlet (s) | -CH₃ (C1) |

| ~1.55 | Sextet (m) | -CH₂-CH₂ -CH₃ (C4) |

| ~0.95 | Triplet (t) | -CH₂-CH₂-CH₃ (C5) |

| ¹³C NMR (Predicted, ~100 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | |

| ~55-60 | C (Br)₂(CH₃) (C2) | |

| ~45-50 | C H₂-CH₂-CH₃ (C3) | |

| ~35-40 | C H₃ (C1) | |

| ~17-22 | C H₂-CH₃ (C4) | |

| ~12-15 | C H₃ (C5) | |

| IR Spectroscopy (Expected Bands) | ||

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2970-2860 | Strong | C-H stretch (alkane) |

| 1465, 1380 | Medium | C-H bend (alkane) |

| ~1715 | Absent | C=O stretch (ketone) |

| 700-550 | Strong | C-Br stretch |

| Mass Spectrometry (Expected Fragments) | ||

| m/z | Fragment | Notes |

| 228/230/232 | [M]⁺ | Molecular ion peak cluster |

| 149/151 | [M-Br]⁺ | Loss of one bromine atom |

| 70 | [C₅H₁₀]⁺ | Loss of both bromine atoms |

| 43 | [C₃H₇]⁺ | Propyl cation |

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound from 2-pentanone using boron tribromide. This procedure is based on reported reaction conditions and established techniques for handling boron reagents.[1]

Materials:

-

2-Pentanone (1.0 eq)

-

Boron tribromide (BBr₃, solution in CH₂Cl₂ or neat, ~1.1 eq)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard glassware (round-bottom flask, dropping funnel, condenser), oven-dried

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas (N₂ or Ar).

-

Addition of Reactant: Dissolve 2-pentanone (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask via syringe.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Reagent: Slowly add boron tribromide (~1.1 eq) dropwise to the cooled solution via syringe or a pressure-equalizing dropping funnel over 15-30 minutes. Note: BBr₃ is highly reactive with moisture and corrosive; handle with extreme care in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to stir at 0 °C for the specified time (e.g., 8 hours), monitoring progress by TLC or GC-MS if desired.

-

Work-up (Quenching): Once the reaction is complete, slowly and carefully pour the cold reaction mixture into a separate flask containing a stirred, saturated solution of sodium bicarbonate at 0 °C to quench the excess BBr₃ and neutralize the generated HBr.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Proposed Reaction Mechanism

The reaction of a ketone with boron tribromide is proposed to proceed through the following steps:

-

Lewis Acid Adduct Formation: The lone pair of electrons on the carbonyl oxygen of 2-pentanone attacks the electron-deficient boron atom of BBr₃, forming a Lewis acid-base adduct. This step activates the carbonyl carbon.

-

Enolate Formation & Bromide Transfer: A bromide ion is transferred from the boron to the activated carbonyl carbon. Simultaneously or subsequently, a proton is abstracted from the C3 position by a bromide ion (acting as a base) to form a dibromo-boron enolate intermediate.

-

Second Bromide Transfer: The enolate collapses, and the oxygen-boron bond is cleaved, with the concomitant transfer of a second bromide from the boron species to the carbocationic center at C2, yielding the final this compound product and a boron oxybromide byproduct.

-

Hydrolysis: During aqueous work-up, the boron byproducts are hydrolyzed to boric acid and HBr.

Potential Side Reactions and Troubleshooting

-

α-Bromination: Incomplete reaction or non-optimal stoichiometry could potentially lead to the formation of α-brominated ketones (1-bromo-2-pentanone or 3-bromo-2-pentanone). Ensuring a slight excess of BBr₃ and sufficient reaction time can mitigate this.

-

Elimination Reactions: Under certain conditions, elimination of HBr from an α-brominated intermediate could occur, leading to α,β-unsaturated ketones. Maintaining a low reaction temperature (0 °C) helps to suppress this pathway.

-

Hydrolysis: Boron tribromide is extremely sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions to prevent premature decomposition of the reagent and low yields. All glassware should be oven-dried, and anhydrous solvents must be used.

Safety and Handling

-

2-Pentanone: Highly flammable liquid and vapor. Harmful if inhaled. It should be handled in a well-ventilated area, away from ignition sources.

-

Boron Tribromide: Acutely toxic and corrosive. Reacts violently with water, releasing corrosive hydrogen bromide gas. Causes severe skin burns and eye damage. All manipulations must be performed under an inert atmosphere in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. It should be handled with care in a fume hood.

Conclusion

The synthesis of this compound from 2-pentanone can be effectively achieved using boron tribromide in an inert solvent. The reaction proceeds with a reported high yield, offering a reliable method for accessing this geminal dihalide. Careful attention to anhydrous reaction conditions and safe handling of the corrosive and reactive BBr₃ reagent are paramount for a successful and safe outcome. The resulting product is a versatile intermediate for further synthetic transformations.

References

An In-depth Technical Guide to 2,2-Dibromopentane

CAS Number: 54653-26-8

This technical guide provides a comprehensive overview of 2,2-dibromopentane, a geminal dihalide of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data for characterization, and a discussion of its potential applications based on the reactivity of gem-dibromoalkanes.

Physicochemical Properties

This compound is a halogenated alkane with the molecular formula C5H10Br2.[1] Its key physicochemical properties are summarized in the table below. It is important to note that some of these values are estimated based on computational models.

| Property | Value | Reference |

| Molecular Weight | 229.94 g/mol | [1] |

| Molecular Formula | C5H10Br2 | [1] |

| CAS Number | 54653-26-8 | [1] |

| Boiling Point | 189 °C (estimate) | [2] |

| Melting Point | -28.63 °C (estimate) | [2] |

| Density | 1.640 g/cm³ (estimate) | [2] |

| Refractive Index | 1.500 (estimate) | [2] |

| XLogP3-AA | 3.3 | [3] |

| Rotatable Bond Count | 2 | [4] |

| Heavy Atom Count | 7 | [4] |

Synthesis of this compound

A common and effective method for the synthesis of gem-dibromoalkanes is the reaction of a ketone with triphenylphosphine (B44618) and carbon tetrabromide.[5] This method is an adaptation of the Appel reaction for the conversion of alcohols to alkyl halides and is related to the Corey-Fuchs reaction for the synthesis of alkynes from aldehydes.[6][7] The following is a detailed experimental protocol for the synthesis of this compound from 2-pentanone.

Experimental Protocol: Synthesis of this compound from 2-Pentanone

Materials:

-

2-Pentanone

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous Dichloromethane (B109758) (CH2Cl2)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. The solution will turn from colorless to a yellow-orange color, indicating the formation of the phosphorus ylide intermediate.

-

Addition of Ketone: After stirring for 15-20 minutes at 0 °C, add a solution of 2-pentanone (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, add hexane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

-

Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate (B1210297) gradient as the eluent to afford pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.3 - 2.5 | Triplet | 2H | -CH2- adjacent to the quaternary carbon |

| ~ 1.5 - 1.7 | Sextet | 2H | -CH2- of the propyl group |

| ~ 0.9 - 1.1 | Triplet | 3H | -CH3 of the propyl group |

| ~ 2.1 - 2.3 | Singlet | 3H | -CH3 attached to the quaternary carbon |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show five signals, as all five carbon atoms are in different chemical environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 70 | C2 (quaternary carbon bearing two bromine atoms) |

| ~ 45 - 55 | C3 |

| ~ 30 - 40 | C1 |

| ~ 15 - 25 | C4 |

| ~ 10 - 15 | C5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

| Wavenumber (cm⁻¹) | Vibration |

| 2970 - 2850 | C-H stretching (sp³ hybridized carbons) |

| 1465 - 1375 | C-H bending (CH2 and CH3) |

| ~ 600 - 500 | C-Br stretching |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of bromine atoms and alkyl fragments. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion and bromine-containing fragments will be distinctive, with M, M+2, and M+4 peaks.

| m/z | Fragment |

| 228, 230, 232 | [C5H10Br2]⁺ (Molecular ion) |

| 149, 151 | [C5H10Br]⁺ (Loss of Br) |

| 70 | [C5H10]⁺ (Loss of 2Br) |

| 57 | [C4H9]⁺ (Loss of CBr2CH3) |

| 43 | [C3H7]⁺ (Loss of CH2CBr2CH3) |

| 29 | [C2H5]⁺ (Loss of CH2CH2CBr2CH3) |

Potential Applications and Reactivity

While specific applications of this compound in drug development are not documented, gem-dibromoalkanes are versatile synthetic intermediates. Their reactivity can be leveraged to introduce various functional groups, making them valuable building blocks in the synthesis of more complex molecules.

The primary reactivity of gem-dibromoalkanes involves their conversion to other functional groups at the carbon atom bearing the two bromine atoms. Some key transformations include:

-

Alkynylation: Treatment with a strong base, such as an organolithium reagent, can lead to the formation of a terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement. This is a common strategy for carbon chain extension.

-

Carbonyl Formation: Reaction with silver salts or other reagents can lead to the formation of a ketone.

-

Cyclopropanation: Gem-dibromoalkanes can serve as precursors to carbenes or carbenoids, which can then react with alkenes to form cyclopropanes.

-

Cross-Coupling Reactions: Under suitable catalytic conditions, the C-Br bonds can participate in cross-coupling reactions to form new C-C bonds.

Given the synthetic versatility of the gem-dibromo functional group, this compound could potentially serve as a starting material or intermediate in the synthesis of novel organic molecules with potential biological activity. Further research would be required to explore its specific applications in medicinal chemistry and drug development.

References

- 1. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. 1,1-Dibromoalkane synthesis by bromination or substitution [organic-chemistry.org]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,2-Dibromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-dibromopentane. Due to the limited availability of published spectra for this specific compound, this guide synthesizes predicted data based on established principles of organic spectroscopy and data from analogous compounds. Detailed experimental protocols for acquiring mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for halogenated alkanes are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the key spectroscopic techniques used to characterize this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Interpretation |

| 228, 230, 232 | [C₅H₁₀Br₂]⁺ | Molecular ion peak (M, M+2, M+4) exhibiting the characteristic isotopic pattern for two bromine atoms (approximate 1:2:1 ratio). |

| 149, 151 | [C₅H₁₀Br]⁺ | Loss of a bromine radical (•Br). The M, M+2 pattern (approximate 1:1 ratio) indicates the presence of one bromine atom. |

| 71 | [C₅H₁₁]⁺ | Loss of two bromine atoms. |

| 57 | [C₄H₉]⁺ | Alpha-cleavage, loss of •CHBr₂. |

| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain. |

| 29 | [C₂H₅]⁺ | Fragmentation of the alkyl chain. |

Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity (in proton-coupled spectrum) |

| C1 (-CH₃) | ~25-35 | Quartet |

| C2 (-CBr₂-) | ~50-70 | Singlet |

| C3 (-CH₂-) | ~40-50 | Triplet |

| C4 (-CH₂-) | ~20-30 | Triplet |

| C5 (-CH₃) | ~10-15 | Quartet |

Table 3: Predicted ¹H-NMR Spectral Data for this compound (Solvent: CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H1 (-CH₃) | ~2.0-2.2 | Singlet | N/A |

| H3 (-CH₂-) | ~2.2-2.4 | Triplet | ~7-8 |

| H4 (-CH₂-) | ~1.5-1.7 | Sextet | ~7-8 |

| H5 (-CH₃) | ~0.9-1.1 | Triplet | ~7-8 |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| 690-515 | Strong | C-Br stretch[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the acquisition and verification of spectroscopic data for this compound and similar halogenated alkanes.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to 250 °C.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Energy: Set to 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: Maintain at 230 °C.

-

Transfer Line Temperature: Maintain at 280 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br) should be used to confirm the presence and number of bromine atoms in the fragments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Spectroscopy:

-

Pulse Sequence: Employ a standard single-pulse sequence.

-

Spectral Width: Set to approximately 12 ppm.

-

Acquisition Time: Set to 3-4 seconds.

-

Relaxation Delay: Use a 1-2 second delay.

-

Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C-NMR Spectroscopy:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Set to approximately 200-250 ppm.

-

Acquisition Time: Set to 1-2 seconds.

-

Relaxation Delay: Use a 2-5 second delay.

-

Number of Scans: Acquire 1024-4096 scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: Set to 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Record a background spectrum of the empty salt plates and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, the key absorptions will be the C-H stretching and bending frequencies and the strong C-Br stretching frequency in the fingerprint region.[1][2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic elucidation of this compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2-dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dibromopentane. Due to the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy to predict and interpret the spectral data. This document outlines the expected chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Spectral Data for this compound

The structure of this compound (CH₃(a)-CH₂(b)-CH₂(c)-C(Br)₂-CH₃(d)) gives rise to four distinct proton signals in the ¹H NMR spectrum. The presence of two electronegative bromine atoms on the C2 carbon significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) than typical alkane protons.

The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (d) | ~2.4 - 2.6 | Singlet (s) | 3H |

| -CH₂ (c) | ~2.2 - 2.4 | Triplet (t) | 2H |

| -CH₂ (b) | ~1.6 - 1.8 | Sextet (or Multiplet) | 2H |

| -CH₃ (a) | ~0.9 - 1.1 | Triplet (t) | 3H |

Analysis and Interpretation of the Predicted Spectrum

-

-CH₃ (d) Signal: The methyl protons at position C1 are adjacent to the quaternary carbon C2, which bears two bromine atoms. Having no adjacent protons, this signal is predicted to be a singlet. The strong deshielding effect of the two bromine atoms is expected to shift this signal significantly downfield to the ~2.4 - 2.6 ppm range.

-

-CH₂ (c) Signal: The methylene (B1212753) protons at C3 are adjacent to the deshielded environment of the C2 carbon and the methylene group at C4. These protons are coupled to the two protons of the -CH₂(b) group, resulting in a predicted triplet. Due to the proximity to the electron-withdrawing bromine atoms, this signal is expected to appear in the ~2.2 - 2.4 ppm region.

-

-CH₂ (b) Signal: The methylene protons at C4 are coupled to the protons of the -CH₂(c) group (2 protons) and the -CH₃(a) group (3 protons). According to the n+1 rule, this would result in a complex multiplet. A simplified prediction is a sextet (from being adjacent to 5 protons). This signal is further upfield than the C3 protons, predicted to be in the ~1.6 - 1.8 ppm range.

-

-CH₃ (a) Signal: The terminal methyl protons at C5 are the most shielded in the molecule. They are coupled to the two protons of the -CH₂(b) group, which splits the signal into a triplet. This signal is expected to appear in the typical upfield region for a primary alkyl group, around ~0.9 - 1.1 ppm.[1][2]

Logical Relationships in the ¹H NMR Spectrum of this compound

Caption: Structure of this compound and its predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

-

NMR tube (5 mm, clean and dry)

-

Pasteur pipette

-

Small vial

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a small, clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the vial and gently swirl to dissolve the sample completely. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-defined.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid level should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

-

Workflow:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

-

Typical Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of 0-12 ppm is appropriate for most organic molecules.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phasing: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.

-

Integration: The area under each signal is integrated to determine the relative number of protons.

This comprehensive guide provides a robust framework for understanding, predicting, and experimentally determining the ¹H NMR spectrum of this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the 13C NMR Analysis of Geminal Dihalides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of geminal dihalides. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of these important chemical entities. This document details quantitative 13C NMR data, outlines experimental protocols for acquiring high-quality spectra, and illustrates key concepts through logical diagrams.

Introduction to 13C NMR of Geminal Dihalides

Geminal dihalides, compounds bearing two halogen atoms on the same carbon, are versatile building blocks in organic synthesis and can be found in various pharmacologically active molecules. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. For geminal dihalides, 13C NMR is instrumental in confirming their structure, determining the electronic environment of the dihalomethyl carbon, and providing insights into the influence of different halogen substituents on the carbon nucleus.

The chemical shift (δ) of the geminal carbon is highly sensitive to the nature of the attached halogens. Electronegativity, heavy atom effects, and steric interactions all play a role in determining the final resonance frequency. In addition to chemical shifts, carbon-hydrogen coupling constants (J-couplings) and relaxation times (T1 and T2) offer further structural and dynamic information.

Quantitative 13C NMR Data of Geminal Dihalides

The following tables summarize the available quantitative 13C NMR data for a range of geminal dihalides. These values have been compiled from various spectroscopic databases and literature sources. It is important to note that chemical shifts can be influenced by the solvent used, and therefore, the solvent is specified where the data is available.

13C NMR Chemical Shifts (δ)

The chemical shift of the carbon atom in geminal dihalides is significantly influenced by the electronegativity of the attached halogens. Generally, more electronegative halogens cause a downfield shift (higher ppm value). However, with heavier halogens like bromine and iodine, the "heavy atom effect" can lead to an upfield shift (lower ppm value) due to spin-orbit coupling.

| Compound | Formula | Solvent | 13C Chemical Shift (δ) [ppm] |

| Difluoromethane | CH₂F₂ | Not Reported | 109.3 |

| Chlorofluoromethane | CH₂ClF | Not Reported | 81.9 |

| Dichloromethane | CH₂Cl₂ | CDCl₃ | 54.0 |

| Bromochloromethane | CH₂BrCl | CDCl₃ | 30.0 |

| Dibromomethane | CH₂Br₂ | CDCl₃ | 10.4 |

| Chloroiodomethane | CH₂ClI | CDCl₃ | -21.5 |

| Diiodomethane | CH₂I₂ | CDCl₃ | -54.0 |

One-Bond Carbon-Hydrogen Coupling Constants (¹JCH)

The one-bond carbon-hydrogen coupling constant (¹JCH) is a measure of the interaction between a carbon atom and a directly attached hydrogen atom. Its magnitude is related to the hybridization of the carbon atom and the electronegativity of the substituents. For sp³-hybridized carbons, ¹JCH values typically range from 125 to 150 Hz. Increased electronegativity of the substituents generally leads to a larger ¹JCH value.

| Compound | Formula | ¹JCH [Hz] |

| Difluoromethane | CH₂F₂ | 184.5 |

| Dichloromethane | CH₂Cl₂ | 178.0 |

| Dibromomethane | CH₂Br₂ | 177.0 |

| Diiodomethane | CH₂I₂ | 174.0 |

Experimental Protocols for Quantitative 13C NMR

Acquiring high-quality, quantitative 13C NMR spectra requires careful consideration of the experimental parameters to ensure accurate and reproducible results. The following is a detailed methodology for the 13C NMR analysis of geminal dihalides.

Sample Preparation

-

Sample Purity: Ensure the geminal dihalide sample is of high purity to avoid interference from impurities in the 13C NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample well and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic compounds, including geminal dihalides.

-

Concentration: Prepare a solution with a concentration typically ranging from 10 to 50 mg of the sample in 0.5 to 0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift scale to 0.00 ppm.

NMR Spectrometer Setup and Calibration

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical NMR signals.

-

Temperature Control: Maintain a constant and accurately calibrated temperature throughout the experiment to ensure the stability of the magnetic field and minimize variations in chemical shifts.

Acquisition of Quantitative 13C NMR Spectra

For quantitative analysis, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete spin-lattice relaxation (T1) of all carbon nuclei between successive scans.

-

Pulse Sequence: Employ an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is on only during the acquisition of the free induction decay (FID) and is turned off during the relaxation delay. This approach eliminates the NOE, which can otherwise lead to non-uniform signal enhancements for different carbon atoms.

-

Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of any carbon nucleus in the molecule. For small molecules like geminal dihalides, T1 values can be on the order of several seconds. A conservative relaxation delay of 30-60 seconds is often sufficient.

-

Pulse Angle: Use a 90° pulse angle to maximize the signal intensity for each scan.

-

Acquisition Time (at): Set the acquisition time to be long enough to allow the FID to decay completely, typically 1-2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans is usually required to achieve an adequate signal-to-noise ratio. The number of scans can range from a few hundred to several thousand, depending on the sample concentration.

-

Spectral Width (sw): Set the spectral width to encompass all expected 13C resonances, typically 0 to 220 ppm for organic molecules.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication function with a line broadening factor of 0.5-1.0 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals of interest to obtain their relative intensities. For quantitative analysis, the integral values are directly proportional to the number of carbon nuclei contributing to each signal.

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and processes in the 13C NMR analysis of geminal dihalides.

Conclusion

13C NMR spectroscopy is an indispensable tool for the characterization of geminal dihalides. By carefully selecting experimental parameters, it is possible to obtain high-quality, quantitative spectra that provide a wealth of information about the molecular structure. The chemical shifts, coupling constants, and relaxation times are all sensitive to the halogen substituents, offering a detailed picture of the electronic and steric environment of the geminal carbon. This guide provides the necessary data and protocols to effectively utilize 13C NMR in the study of this important class of compounds. Further research, particularly in the experimental determination of coupling constants and relaxation times for a broader range of mixed geminal dihalides, would be beneficial to the scientific community.

Mass Spectrometry of Brominated Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of mass spectrometry in the analysis of brominated alkanes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization and quantification of this important class of compounds.

Core Principles of Mass Spectrometry of Brominated Alkanes

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When analyzing brominated alkanes, the most distinctive feature observed in the mass spectrum is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a characteristic "M/M+2" doublet for any ion containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by two m/z units. This isotopic signature is a key diagnostic tool for identifying the presence of bromine in an unknown compound.

Electron Ionization (EI) is a commonly employed ionization technique for the analysis of brominated alkanes. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation patterns provide valuable structural information about the analyte.

Fragmentation Pathways of Brominated Alkanes

The fragmentation of brominated alkanes upon electron ionization is predictable and provides significant insight into their molecular structure. The primary fragmentation pathways include:

-

Heterolytic Cleavage of the Carbon-Bromine Bond: This is often the most favorable fragmentation pathway, where the C-Br bond breaks, and the bromine atom leaves as a radical. This results in the formation of a carbocation, which is often the base peak in the spectrum. The stability of the resulting carbocation influences the fragmentation pattern, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations.

-

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the bromine atom. This fragmentation is more common in alkyl chlorides than in alkyl bromides.[3]

-

Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, leading to a fragment ion with a mass 80 or 82 units less than the molecular ion.

The following diagram illustrates the primary fragmentation pathway of a generic linear bromoalkane.

Caption: Primary fragmentation of a bromoalkane via heterolytic C-Br bond cleavage.

For branched brominated alkanes, fragmentation preferentially occurs at the branching point to form the most stable carbocation. The following diagram shows the fragmentation of a secondary bromoalkane.

Caption: Fragmentation pathways of a secondary bromoalkane.

Quantitative Data Presentation

The following tables summarize the characteristic mass spectral data for a series of linear and branched brominated alkanes obtained from the NIST Chemistry WebBook.[1][4][5][6][7][8][9][10][11][12][13][14][15] The relative abundance of the major fragment ions is provided, with the base peak normalized to 100%.

Table 1: Mass Spectral Data of Linear Bromoalkanes

| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | [M-Br]⁺ (m/z) | Other Major Fragments (m/z) and Relative Abundances |

| 1-Bromopropane | C₃H₇Br | 122.99 | 122/124 (25/24) | 43 (100) | 41 (80), 27 (40) |

| 1-Bromobutane | C₄H₉Br | 137.02 | 136/138 (5/5) | 57 (100) | 41 (60), 29 (45) |

| 1-Bromopentane | C₅H₁₁Br | 151.05 | 150/152 (3/3) | 71 (100) | 41 (65), 55 (50), 29 (40) |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | 164/166 (2/2) | 85 (100) | 41 (70), 55 (60), 43 (55) |

Table 2: Mass Spectral Data of a Branched Bromoalkane

| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | [M-Br]⁺ (m/z) | Other Major Fragments (m/z) and Relative Abundances |

| 2-Bromobutane | C₄H₉Br | 137.02 | 136/138 (1/1) | 57 (100) | 41 (40), 29 (35), 27 (30) |

Experimental Protocols

A typical experimental workflow for the analysis of brominated alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. A general protocol is as follows:

-

Dissolution: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The concentration should be optimized for the instrument being used, typically in the range of 1-100 µg/mL.

-

Filtration: If any particulate matter is present, filter the sample solution to prevent clogging of the GC injector and column.

-

Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard to the sample solution.

GC-MS Analysis

The following is a representative set of GC-MS parameters for the analysis of brominated alkanes. These parameters may need to be optimized for specific applications and instrumentation.

Table 3: Typical GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-400 amu |

The following diagram illustrates a typical GC-MS experimental workflow.

Caption: A typical experimental workflow for GC-MS analysis.

References

- 1. Butane, 2-bromo- [webbook.nist.gov]

- 2. Pentane, 1-bromo- [webbook.nist.gov]

- 3. Pentane, 1-bromo- [webbook.nist.gov]

- 4. Hexane, 1-bromo- [webbook.nist.gov]

- 5. Hexane, 1-bromo- [webbook.nist.gov]

- 6. Propane, 1-bromo- [webbook.nist.gov]

- 7. Pentane, 1-bromo- [webbook.nist.gov]

- 8. Butane, 2-bromo- [webbook.nist.gov]

- 9. Butane, 2-bromo- [webbook.nist.gov]

- 10. Propane, 1-bromo- [webbook.nist.gov]

- 11. Propane, 1-bromo- [webbook.nist.gov]

- 12. Propane, 1-bromo- [webbook.nist.gov]

- 13. Propane, 1-bromo- [webbook.nist.gov]

- 14. Butane, 1-bromo- [webbook.nist.gov]

- 15. Butane, 1-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Safety and Handling of 2,2-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2-dibromopentane, a halogenated alkane used in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally similar compounds and the broader class of halogenated hydrocarbons to provide a thorough overview of potential hazards and safe handling practices.

Chemical and Physical Properties

This compound is a geminal dihalide with the chemical formula C₅H₁₀Br₂.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₀Br₂ | [1][2] |

| Molecular Weight | 229.94 g/mol | [1][2] |

| CAS Number | 54653-26-8 | [1][2] |

| Appearance | Colorless liquid (presumed) | General knowledge of alkyl halides |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| Vapor Pressure | Not available |

Hazard Identification and GHS Classification

Table 2: Inferred GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | Danger / Warning | Highly flammable liquid and vapor / Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | May cause respiratory irritation |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified (Insufficient Data) | - | - |

| Carcinogenicity | Not Classified (Insufficient Data) | - | - |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4][5][6] High concentrations of vapors may lead to central nervous system (CNS) depression, with symptoms such as dizziness, headache, and nausea.[9]

-

Skin Contact: Causes skin irritation.[4][5][6] Prolonged contact can lead to defatting of the skin and dermatitis.[7]

-

Ingestion: May be harmful if swallowed. Ingestion of halogenated hydrocarbons can cause gastrointestinal irritation. Aspiration into the lungs can cause chemical pneumonitis.[10]

-

Chronic Exposure: Long-term exposure to some halogenated hydrocarbons has been associated with liver and kidney toxicity.[7] The toxicological properties of this compound have not been fully investigated.

Toxicological Information

Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the public domain. However, the general toxicity of halogenated alkanes is understood to involve several mechanisms.

Mechanism of Toxicity: A Potential Pathway

Halogenated hydrocarbons can exert their toxic effects through various mechanisms, including disruption of cell membranes and generation of reactive free radicals. One plausible pathway involves the induction of lipid peroxidation, which can lead to cellular damage.[11][12][13][14][15]

Caption: Inferred toxicity pathway of this compound via lipid peroxidation.

Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following are detailed methodologies for key procedures.

Safe Handling and Transfer of this compound

Given its potential air sensitivity and volatility, handling of this compound should be performed in an inert atmosphere, such as a glovebox or using Schlenk techniques.

Caption: Workflow for the safe handling and transfer of this compound.

Methodology:

-

Preparation:

-

Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

-

Conduct all manipulations in a certified chemical fume hood or a glovebox with an inert atmosphere (nitrogen or argon).

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.

-

-

Transfer (Syringe Technique for <50 mL):

-

Use a clean, dry, gas-tight syringe with a Luer-lock needle.

-

Purge the syringe with inert gas multiple times.

-

Pierce the septum of the this compound container with the needle and draw the desired volume of liquid.

-

Withdraw the syringe and immediately insert the needle into the septum of the receiving flask.

-

Slowly dispense the liquid into the receiving flask.

-

-

Cleanup:

-

Immediately rinse the syringe and needle with a suitable organic solvent (e.g., dichloromethane (B109758) or hexanes) and transfer the rinsate to the halogenated waste container.

-

Dispose of all contaminated materials in a designated, labeled container for halogenated organic waste.

-

Synthesis of this compound (Illustrative)

The synthesis of this compound can be achieved via the reaction of 2-pentanone with a brominating agent. The following is an illustrative protocol adapted from similar preparations.

Reaction: CH₃(CH₂)₂C(O)CH₃ + 2 PBr₃ → CH₃(CH₂)₂C(Br)₂CH₃ + 2 P(O)Br

Methodology:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

In the flask, dissolve 2-pentanone in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Disposal of this compound Waste

All waste containing this compound must be disposed of as hazardous halogenated organic waste.[16][17][18][19][20]

Methodology:

-

Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."

-

Do not mix halogenated waste with non-halogenated organic waste.[16][17][18][20]

-

Solid waste (e.g., contaminated gloves, paper towels) should be placed in a separate, sealed bag and labeled as "Solid Halogenated Waste."

-

Arrange for professional disposal of the hazardous waste according to institutional and local regulations.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure to this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Flame-retardant lab coat and nitrile or neoprene gloves. |

| Respiratory Protection | Work in a well-ventilated fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge. |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Incompatibility

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[2]

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and collect it in a sealed container for disposal as halogenated waste.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound | C5H10Br2 | CID 13047632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling points solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. 2,3-Dibromopentane | C5H10Br2 | CID 95366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Acute inhalation toxicity of some halogenated and non-halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 11. Mechanisms and effects of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging mechanisms of lipid peroxidation in regulated cell death and its physiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of lipid peroxidation on membrane permeability of cancer and normal cells subjected to oxidative stress - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Auckland Microfab [microfab.auckland.ac.nz]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. bucknell.edu [bucknell.edu]

- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 20. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]

2,2-Dibromopentane: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dibromopentane, a geminal dihalide of interest in organic synthesis. This document details its chemical and physical properties, available safety and toxicological data, and protocols for its synthesis and handling. Due to the limited availability of data specific to this compound, this guide also incorporates information on the general reactivity and hazards of gem-dibromoalkanes and halogenated hydrocarbons to ensure a thorough understanding of its potential characteristics.

Chemical and Physical Properties

This compound, with the CAS number 54653-26-8, is a halogenated derivative of pentane (B18724).[1] Its structure features two bromine atoms attached to the second carbon atom of the pentane chain.

| Property | Value | Source |

| Molecular Formula | C5H10Br2 | [2] |

| Molecular Weight | 229.94 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Pentane, 2,2-dibromo- | [3] |

| CAS Number | 54653-26-8 | [1] |

| Boiling Point | 189°C (estimate) | [3] |

| Density | 1.640 g/mL (estimate) | [3] |

| Refractive Index | 1.500 (estimate) | [3] |

| Melting Point | -28.63°C (estimate) | [3] |

Hazard Identification and Toxicological Profile

General Hazards of Halogenated Hydrocarbons:

-

Toxicity: Many halogenated hydrocarbons exhibit moderate to high toxicity upon inhalation.[4] Brominated compounds, in particular, are noted for their potential toxicity.[4] They are often fat-soluble and can accumulate in fatty tissues.[4] Exposure can lead to damage to the liver, kidneys, and central nervous system.[5][6]

-

Irritation: Halogenated hydrocarbons can cause skin and eye irritation.[7]

-

Environmental Persistence: Many of these compounds are not readily biodegradable and can persist in the environment.[5]

Specific Toxicological Data for this compound:

Specific toxicological studies on this compound are limited. Researchers should handle this compound with care, assuming it possesses the general hazards associated with halogenated hydrocarbons. The use of appropriate personal protective equipment (PPE) is mandatory.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2-pentanone with boron tribromide in dichloromethane (B109758).[2]

Materials:

-

2-Pentanone

-

Boron tribromide (BBr3)

-

Dichloromethane (CH2Cl2)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification apparatus (separatory funnel, rotary evaporator, distillation setup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of boron tribromide in dichloromethane to the stirred solution of 2-pentanone.

-

Maintain the reaction temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction to stir at 0°C for a specified period (e.g., 8 hours).[2]

-

Upon completion, quench the reaction by carefully adding water or an appropriate aqueous solution.

-

Perform a standard aqueous work-up to separate the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Safe Handling and Storage

Given the potential hazards of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., Viton® or nitrile).

-

Skin and Body Protection: A lab coat and, if necessary, an apron or coveralls.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals (e.g., aluminum).[4]

Reactivity of gem-Dibromoalkanes

gem-Dibromoalkanes, such as this compound, are versatile intermediates in organic synthesis. Their reactivity is characterized by the presence of two bromine atoms on the same carbon, which influences their chemical behavior.

-

Nucleophilic Substitution: They can undergo nucleophilic substitution reactions, although the second substitution may be slower than the first.

-

Elimination Reactions: Treatment with a strong base can lead to elimination reactions, forming alkynes.

-

Formation of Carbenoids: Reaction with organolithium reagents can generate a-bromo carbenoids, which can then undergo further reactions.

-

Radical Reactions: gem-Dibromo compounds can participate in atom transfer radical addition (ATRA) reactions.[8]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by this compound. As a halogenated hydrocarbon, it has the potential to interact with biological systems, but detailed studies are lacking. The general toxicity of halogenated hydrocarbons suggests that they can interfere with cellular processes, but the specific mechanisms for this compound have not been elucidated.[5][9]

Conclusion

This compound is a chemical compound with potential applications in organic synthesis. While specific data on its toxicology and biological activity are scarce, its properties and hazards can be inferred from the broader class of halogenated hydrocarbons. Researchers and professionals must handle this compound with appropriate caution, utilizing proper personal protective equipment and working in a well-ventilated environment. The synthesis protocol provided offers a starting point for its preparation in a laboratory setting. Further research is needed to fully characterize the toxicological and biological profile of this compound.

References

- 1. This compound | C5H10Br2 | CID 13047632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 54653-26-8 [chemicalbook.com]

- 4. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Halogenated Hydrocarbons → Term [climate.sustainability-directory.com]

- 6. Hydrocarbon Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Geminal Dihalides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Geminal Dihalides

Geminal dihalides, or gem-dihalides, are organic compounds featuring two halogen atoms bonded to the same carbon atom.[1] The term "geminal" is derived from the Latin word gemini, meaning "twins," highlighting the paired nature of the halogens.[1] These compounds are important intermediates in organic synthesis, serving as precursors for a variety of functional groups and as building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] Their unique reactivity, which differs significantly from their vicinal dihalide isomers (where halogens are on adjacent carbons), makes them a valuable tool for synthetic chemists.

The Dawn of Halogenation: Early Discoveries in the 19th Century

The history of geminal dihalides is intrinsically linked to the pioneering work of early 19th-century chemists who first explored the reactions of chlorine with organic substances. These early investigations, often conducted without a clear understanding of molecular structure, laid the groundwork for the field of organohalogen chemistry.

The First Syntheses of Chloroform (B151607) and Dichloromethane (B109758)

Some of the earliest well-documented geminal dihalides are simple chlorinated methanes.

-

Chloroform (Trichloromethane) : In 1831, the American physician Samuel Guthrie is credited with the first synthesis of chloroform by reacting whiskey with chlorinated lime.[3] Independently, German pharmacist Moldenhawer in 1830, and French chemist Eugène Soubeiran in 1831, also reported its preparation using ethanol (B145695) or acetone (B3395972) with bleach.[4][5][6] It was the French chemist Jean-Baptiste Dumas who, in 1834, determined its empirical formula and gave it the name "chloroform".[4][5]

-

Dichloromethane (Methylene Chloride) : The French chemist Henri Victor Regnault first prepared dichloromethane in 1839.[7][8] He achieved this by exposing a mixture of chloromethane (B1201357) and chlorine to sunlight, isolating the resulting dichloromethane.[7][8][9] Regnault's work was significant as he synthesized several chlorinated hydrocarbons, including vinyl chloride and dichloromethane, contributing substantially to the nascent field of organic chemistry.[10][11]

Key Figures in the Early History

Several notable scientists made crucial contributions to the early understanding and synthesis of geminal dihalides.

-

Jean-Baptiste Dumas (1800-1884) : A prominent French chemist, Dumas was instrumental in the development of organic analysis.[12][13][14] His work on determining the composition of organic compounds led him to name chloroform in 1834.[4][5] He also prepared chloroform in 1835 by the alkaline cleavage of trichloroacetic acid.[5][6]

-

Henri Victor Regnault (1810-1878) : A French chemist and physicist, Regnault is renowned for his meticulous measurements of the thermal properties of gases.[11][15] In the realm of organic chemistry, his synthesis of dichloromethane and other chlorinated hydrocarbons in the late 1830s and early 1840s marked a significant advancement.[10][11][16]

-

Justus von Liebig (1803-1873) : A German chemist who made major contributions to agricultural and biological chemistry, Liebig also investigated the reaction of chloral (B1216628) with alkali to produce chloroform.[17]

Evolution of Synthetic Methodologies

The methods for preparing geminal dihalides have evolved considerably from the early, often serendipitous, discoveries. Modern organic synthesis offers a range of reliable and high-yielding routes to these valuable intermediates.

Free Radical Halogenation of Hydrocarbons

One of the earliest and still industrially significant methods for producing simple geminal dihalides is the free-radical halogenation of methane (B114726). This process, typically carried out at high temperatures (400–500 °C), involves the reaction of methane or chloromethane with chlorine gas.[5][7][8] The reaction proceeds via a free-radical chain mechanism, leading to a mixture of chlorinated methanes (chloromethane, dichloromethane, chloroform, and carbon tetrachloride), which are then separated by distillation.[5][7][8]

From Carbonyl Compounds

A widely used laboratory-scale synthesis of geminal dihalides involves the reaction of aldehydes and ketones with halogenating agents.

-

Using Phosphorus Pentahalides : A classic method involves the reaction of a carbonyl compound with a phosphorus pentahalide, such as phosphorus pentachloride (PCl₅). For example, benzaldehyde (B42025) can be converted to benzal chloride by reacting it with PCl₅.[2]

-

Using Thionyl Chloride or Phosgene (B1210022) : Non-enolisable aldehydes and ketones can be converted to geminal dichlorides using thionyl chloride (SOCl₂) or phosgene (COCl₂) in the presence of an organophosphorus catalyst.[2]

From Alkynes

The addition of hydrogen halides (HX) to alkynes is another important route to geminal dihalides. The reaction follows Markovnikov's rule, where both halogen atoms add to the more substituted carbon of the alkyne.

Experimental Protocols

Synthesis of Dichloromethane via Free Radical Chlorination of Methane

Reaction: CH₄ + 2Cl₂ → CH₂Cl₂ + 2HCl

Procedure: Methane and chlorine gas are mixed and heated to a temperature of 400–500 °C.[7][8] The reaction is typically carried out in a flow reactor. The product mixture, consisting of chloromethane, dichloromethane, chloroform, carbon tetrachloride, and hydrogen chloride, is then cooled.[7] The hydrogen chloride is removed by a water wash, and the chlorinated methanes are separated by fractional distillation.

Synthesis of a Geminal Dichloride from a Ketone using Phosphorus Pentachloride

Reaction: R-CO-R' + PCl₅ → R-CCl₂-R' + POCl₃

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, the ketone is dissolved in an inert solvent such as carbon tetrachloride.

-

Phosphorus pentachloride is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling.

-

After the addition is complete, the reaction mixture is heated to reflux until the evolution of hydrogen chloride gas ceases.

-

The solvent and the phosphorus oxychloride byproduct are removed by distillation.

-

The resulting crude geminal dichloride is then purified by fractional distillation under reduced pressure.

Quantitative Data

| Compound | Precursor | Reagent(s) | Conditions | Yield (%) | Reference |

| Dichloromethane | Methane/Chloromethane | Cl₂ | 400-500 °C | Variable (Industrial Process) | [7][8] |

| Chloroform | Acetone | Sodium Hypochlorite | - | - | [5] |

| Benzal Chloride | Benzaldehyde | PCl₅ | - | - | [2] |

Note: Specific yield data for these classical preparations are often not reported in modern literature as they are well-established industrial processes or have been superseded by more efficient methods.

Applications in Drug Development and Organic Synthesis

Geminal dihalides are versatile intermediates in the synthesis of a wide range of organic molecules.

-

Carbene Precursors : They can be treated with a strong base to generate carbenes, which are highly reactive species used in cyclopropanation and other insertion reactions.

-

Synthesis of Carbonyl Compounds : Hydrolysis of geminal dihalides yields aldehydes or ketones.

-

Corey-Fuchs Reaction : This reaction utilizes a geminal dihalide intermediate to convert an aldehyde into a terminal alkyne.

-

Pharmaceutical Synthesis : Geminal dihalides are used in the synthesis of various pharmaceuticals, dyestuffs, and pesticides.[2]

Visualizations

Caption: A timeline of key discoveries in the history of simple geminal dihalides.

Caption: Reaction pathway for the synthesis of a geminal dichloride from a carbonyl compound.

Caption: A typical experimental workflow for the synthesis and purification of a geminal dihalide.

References

- 1. What is geminal dihalide class 10 chemistry CBSE [vedantu.com]

- 2. US4044060A - Process for preparing geminal dihalides - Google Patents [patents.google.com]

- 3. Chloroform - MOTM 2006 [chm.bris.ac.uk]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. chemistry.fandom.com [chemistry.fandom.com]

- 6. Chloroform - Wikipedia [en.wikipedia.org]

- 7. Dichloromethane - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Henri_Victor_Regnault [chemeurope.com]

- 11. Henri Victor Regnault - Wikipedia [en.wikipedia.org]

- 12. nli.org.il [nli.org.il]

- 13. grokipedia.com [grokipedia.com]

- 14. Jean-Baptiste Dumas - Wikipedia [en.wikipedia.org]

- 15. Henri-Victor Regnault | Thermodynamics, Calorimetry, Spectroscopy | Britannica [britannica.com]

- 16. Henri Victor Regnault Facts for Kids [kids.kiddle.co]

- 17. 1911 Encyclopædia Britannica/Chloroform - Wikisource, the free online library [en.wikisource.org]

An In-depth Technical Guide to the IUPAC Nomenclature of Dibrominated Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for dibrominated alkanes. It includes a systematic approach to naming these compounds, alongside relevant physical property data, detailed experimental protocols for their synthesis and characterization, and visual aids to clarify key concepts.

IUPAC Nomenclature of Dibrominated Alkanes

The IUPAC system provides a standardized and unambiguous method for naming organic compounds, which is crucial for clear communication in scientific research and drug development. The nomenclature of dibrominated alkanes follows the general rules for naming halogenated alkanes.

Core Principles of IUPAC Nomenclature

The systematic naming of dibrominated alkanes involves the following key steps:

-

Identify the Parent Alkane: The longest continuous carbon chain that contains both bromine atoms is identified as the parent alkane. The name of this alkane forms the base of the compound's name.[1][2]

-

Numbering the Carbon Chain: The carbon chain is numbered from the end that gives the bromine substituents the lowest possible locants (numbers). If there is a tie, the numbering should give the next substituent the lowest possible number.[1][2]

-

Naming the Substituents: Each bromine atom is designated by the prefix "bromo-". Since there are two bromine atoms, the prefix "dibromo-" is used.